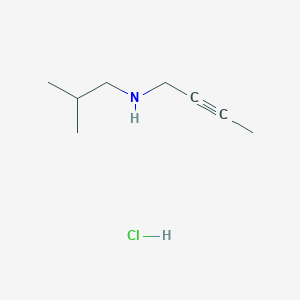![molecular formula C12H20ClNO2 B1521161 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1193389-31-9](/img/structure/B1521161.png)
4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride
Übersicht
Beschreibung
4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride is a chemical compound with the molecular formula C12H19NO2·HCl . It has a molecular weight of 245.75 . The compound is typically in the form of a solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.75 and a molecular formula of C12H19NO2·HCl .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants in Consumer Products
Research indicates that synthetic phenolic antioxidants, such as BHT, are widely used in consumer products ranging from foodstuffs (e.g., fats and oils) to cosmetics. These compounds are generally considered safe as food preservatives at approved concentrations, but debates exist regarding their potential link to cancer, asthma, and behavioral issues in children. Studies have analyzed human exposure to these antioxidants by measuring their presence in urine samples across different populations, suggesting widespread exposure (Wang & Kannan, 2019).
Exposure and Metabolism
Further research has focused on the metabolic pathways and exposure levels of synthetic phenolic antioxidants in humans. For instance, a study on the biomonitoring of young German adults showed that the metabolite 3,5-di-tert-butyl-4-hydroxybenzoic acid, a major metabolite of BHT, was detected in nearly all urine samples, indicating consistent exposure over time. This study also evaluated the daily intakes of BHT, suggesting that the population's exposure levels were largely below the acceptable daily intake (ADI), though the need for careful monitoring remains (Schmidtkunz et al., 2020).
Potential Health Implications
The presence of synthetic phenolic antioxidants and their metabolites in humans has prompted investigations into their health implications. Some studies have highlighted the potential for these compounds to act as endocrine disruptors, with research finding them in various food items, suggesting a ubiquitous exposure risk. The potential health effects, especially related to long-term dietary exposure, remain a concern, warranting further research to better understand the implications of such exposure (Guenther et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and handle the compound safely .
Eigenschaften
IUPAC Name |
4-[(tert-butylamino)methyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNRJZRVXHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




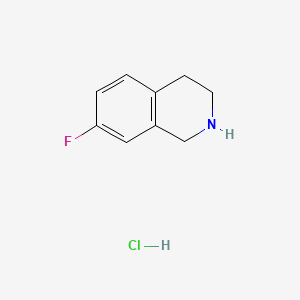

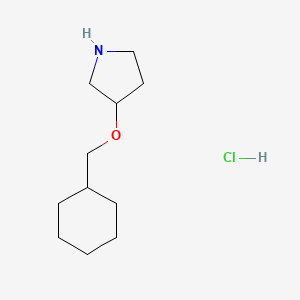
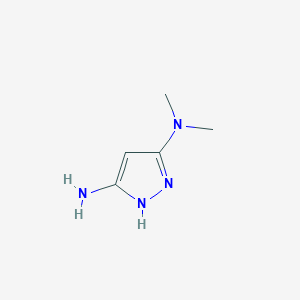
![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)
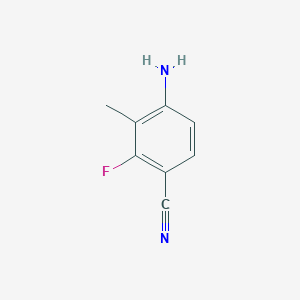
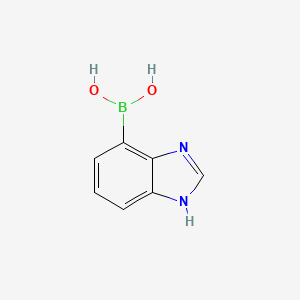
![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
